molecular formula C10H6Cl2N2 B1587837 2,2'-Dichloro-4,4'-bipyridine CAS No. 53344-74-4

2,2'-Dichloro-4,4'-bipyridine

Cat. No.: B1587837
CAS No.: 53344-74-4
M. Wt: 225.07 g/mol
InChI Key: KSELKNWXBOXHEV-UHFFFAOYSA-N
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Description

2,2’-Dichloro-4,4’-bipyridine is an organic compound with the molecular formula C10H6Cl2N2. It is a derivative of bipyridine, where two chlorine atoms are substituted at the 2 and 2’ positions of the bipyridine structure. This compound is known for its role as a ligand in coordination chemistry and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

Bipyridine compounds are often used as ligands in coordination chemistry , suggesting that 2,2’-Dichloro-4,4’-bipyridine may interact with metal ions or other suitable targets.

Mode of Action

It’s known that bipyridine compounds can act as ligands, forming complexes with metal ions . The dichloro substituents on the 2,2’-Dichloro-4,4’-bipyridine molecule may influence its binding affinity and selectivity for different targets.

Biochemical Pathways

Given its potential role as a ligand in coordination chemistry , it may be involved in pathways where metal ions play a crucial role.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’-Dichloro-4,4’-bipyridine. For instance, the compound’s solid-state form can be influenced by factors such as pressure and temperature . These factors could potentially affect how the compound interacts with its targets and its overall effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dichloro-4,4’-bipyridine typically involves the coupling of chlorinated pyridine derivatives. One common method is the Ullmann coupling reaction, where 2-chloropyridine is reacted in the presence of a copper catalyst to form the bipyridine structure. The reaction conditions often include high temperatures and inert atmospheres to facilitate the coupling process.

Industrial Production Methods

In industrial settings, the production of 2,2’-Dichloro-4,4’-bipyridine may involve large-scale Ullmann coupling reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dichloro-4,4’-bipyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coordination Reactions: As a ligand, it can form coordination complexes with metal ions, which are useful in catalysis and material science.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atoms with other groups.

    Coordination Chemistry: Metal salts like palladium chloride or platinum chloride are commonly used to form coordination complexes with 2,2’-Dichloro-4,4’-bipyridine.

Major Products

    Substituted Bipyridines: Products where the chlorine atoms are replaced with other functional groups.

    Metal Complexes: Coordination compounds that have applications in catalysis and material science.

Scientific Research Applications

2,2’-Dichloro-4,4’-bipyridine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes that are catalysts in various chemical reactions.

    Biology: Investigated for its potential cytotoxic effects against cancer cells, where it binds to amines and activates them by displacing chloride ions.

    Medicine: Explored for its potential therapeutic applications due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the synthesis of advanced materials and as a component in the production of electronic devices.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A parent compound without chlorine substitutions, widely used as a ligand in coordination chemistry.

    4,4’-Bipyridine: Another isomer with different substitution patterns, also used in coordination chemistry and material science.

    2,2’-Dichloro-2,2’-bipyridine: A similar compound with chlorine substitutions at different positions.

Uniqueness

2,2’-Dichloro-4,4’-bipyridine is unique due to its specific substitution pattern, which affects its chemical reactivity and coordination properties. The presence of chlorine atoms at the 2 and 2’ positions enhances its ability to form stable coordination complexes with metal ions, making it particularly useful in catalysis and material science.

Properties

IUPAC Name

2-chloro-4-(2-chloropyridin-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-9-5-7(1-3-13-9)8-2-4-14-10(12)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSELKNWXBOXHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C2=CC(=NC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409132
Record name 2,2'-dichloro-4,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53344-74-4
Record name 2,2′-Dichloro-4,4′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53344-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-dichloro-4,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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